molecular formula C18H17BrN4O3 B1683790 Crolibulin CAS No. 1000852-17-4

Crolibulin

Katalognummer: B1683790
CAS-Nummer: 1000852-17-4
Molekulargewicht: 417.3 g/mol
InChI-Schlüssel: JXONINOYTKKXQQ-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crolibulin ist ein niedermolekularer Tubulin-Polymerisationsinhibitor mit potenzieller antineoplastischer Aktivität. Es ist bekannt, dass es mit der Colchicin-Bindungsstelle an Tubulin interagiert, die Mikrotubuli-Dynamik stört und zur Zellzyklusarretierung und Apoptose führt. Diese Verbindung hat in präklinischen und klinischen Studien vielversprechende Ergebnisse für ihre Antikrebs-Eigenschaften gezeigt, insbesondere bei der Behandlung von soliden Tumoren und anaplastischem Schilddrüsenkrebs .

Herstellungsmethoden

This compound, auch bekannt als EPC2407, kann durch einen mehrstufigen Prozess synthetisiert werden. Die Synthesemethode umfasst typischerweise die Herstellung von Zwischenverbindungen, gefolgt von deren Cyclisierung und Funktionalisierung, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatursteuerungen, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Studies

1. Phase 1 Clinical Trials
A significant study (NCT00423410) assessed the safety and pharmacodynamics of crolibulin in patients with advanced solid tumors. The trial utilized dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and diffusion-weighted MRI (DW-MRI) to evaluate treatment effects on tumor perfusion and water diffusivity. Key findings included:

  • Dose-Response Relationship : Higher plasma drug concentrations correlated with reductions in tumor perfusion metrics such as area-under-the-gadolinium-concentration-curve (AUC) and increased apparent diffusion coefficient (ADC) values, indicating cell swelling and decreased perfusion 2-3 days post-treatment .
  • Imaging Techniques : The study employed advanced imaging techniques like photoacoustic imaging (PAI) and blood oxygenation level-dependent MRI (BOLD MRI) to monitor early changes in tumor vasculature .
Study ParameterMeasurement TechniqueFindings
Tumor PerfusionDCE-MRISignificant reduction post-crolibulin
Water DiffusivityDW-MRIIncreased ADC values indicating swelling
PharmacokineticsBlood SamplesCorrelation between drug levels and efficacy

2. Combination Therapy Studies
this compound has been evaluated in combination with other chemotherapeutic agents. A notable study investigated its use alongside cisplatin in treating recurrent or metastatic cancers . The objectives were to determine the optimal dosing regimen and assess safety profiles when combined with standard chemotherapy.

Preclinical Studies

In preclinical models, this compound demonstrated efficacy against various cancer types including prostate cancer. Research indicated that this compound treatment led to significant reductions in blood flow within tumors, which was measured using bioluminescence imaging (BLI) and ultrasound imaging .

Case Study: Prostate Cancer Model
A murine model of prostate cancer showed that this compound effectively inhibited tumor growth when used in conjunction with androgen deprivation therapy (ADT). Imaging techniques confirmed reduced vascularity and enhanced necrosis within treated tumors .

Molecular Insights

Recent studies have provided insights into the molecular interactions of this compound with tubulin. Structural analyses revealed that this compound's binding affinity to the colchicine site is crucial for its anti-tumor activity. This understanding paves the way for designing novel derivatives with improved efficacy and reduced toxicity .

Summary of Applications

This compound's applications span various aspects of cancer treatment:

  • Vascular Disruption : Targeting tumor vasculature to induce necrosis.
  • Combination Therapies : Enhancing the efficacy of existing chemotherapy regimens.
  • Imaging Biomarkers : Utilizing advanced imaging techniques to assess treatment response.
  • Molecular Targeting : Insights into its binding mechanisms inform future drug design.

Wirkmechanismus

Target of Action

Crolibulin primarily targets the protein tubulin . Tubulin is a major component of the eukaryotic cytoskeleton, which is involved in cellular motility, intracellular transport, cell structure, and maintenance of cell structure . Most importantly, tubulin is responsible for the separation of chromosomes during mitosis , making it an important target for anti-cancer therapies.

Mode of Action

This compound is a microtubule inhibitor . It binds to the colchicine binding site on tubulin , which disrupts the normal function of microtubules. This disruption leads to the destabilization of spindles and induces apoptosis , resulting in the disruption of neovascular endothelial cells and a decrease in blood flow to the tumor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin, this compound disrupts the formation and function of microtubules, which are essential for cell division and other cellular processes . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Pharmacokinetics

In a multisite phase 1 clinical study of this compound, treatment-induced changes in tumor perfusion and water diffusivity were measured using dynamic contrast-enhanced mri . The study found a strong correlation between higher plasma drug Cmax and a linear combination of reduction in tumor fraction with AUC90s > 15.8 mM s, and increase in tumor fraction with ve < 0.3 . A higher plasma drug AUC was correlated with a linear combination of increase in tumor fraction with ADC < 1.1 × 10−3 mm2/s, and increase in tumor fraction with ve < 0.3 . These findings suggest that this compound may cause cell swelling and decreased tumor perfusion 2–3 days post-treatment .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . By disrupting the function of microtubules, this compound can cause cell cycle arrest and trigger programmed cell death . This can lead to a decrease in tumor size and potentially slow the progression of the disease .

Vorbereitungsmethoden

Crolibulin, also known as EPC2407, can be synthesized through a multi-step process. The synthetic route typically involves the preparation of intermediate compounds, followed by their cyclization and functionalization to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .

Analyse Chemischer Reaktionen

Crolibulin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion kann die funktionellen Gruppen am this compound-Molekül verändern und möglicherweise seine biologische Aktivität beeinflussen.

    Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen, wie z. B. Nitrogruppen, zu Aminen zu verändern.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, die verwendet werden kann, um Analoga von this compound mit unterschiedlichen Eigenschaften zu erzeugen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Biologische Aktivität

Crolibulin, also known as EPC2407, is a novel microtubule-targeting agent that has garnered attention for its potential therapeutic applications in cancer treatment. As a vascular disrupting agent (VDA), it operates primarily by binding to the colchicine site on tubulin, leading to microtubule destabilization and subsequent anti-vascular and apoptotic effects. This article will delve into the biological activity of this compound, supported by relevant data tables and research findings.

This compound's mechanism of action involves the following key processes:

  • Binding to Tubulin : this compound binds to the colchicine site on tubulin, which is crucial for microtubule assembly and stability. This binding disrupts normal microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G2/M phase, effectively halting cellular proliferation in various cancer cell lines .
  • Anti-Vascular Effects : By disrupting the endothelial cells that form blood vessels within tumors, this compound reduces tumor perfusion, thereby impairing nutrient and oxygen delivery to cancer cells .

Structure-Activity Relationship (SAR)

Research has identified critical structural components of this compound that contribute to its biological activity. The presence of a cyano group and an aromatic A-ring are essential for its potency against cancer cells. For instance, a study reported IC50 values for this compound across various cancer cell lines:

Cell Line IC50 (μM)
HT-29 (Colon)0.52
H460 (Lung)0.57
A549 (Lung)0.14
MKN-45 (Gastric)1.22
SMMC-7721 (Liver)0.05

These values indicate that this compound exhibits varying levels of cytotoxicity against different cancer types, with notable potency observed in lung and gastric cancers .

Clinical Trials

This compound has progressed through clinical trials, notably a Phase I/II study focusing on anaplastic thyroid cancer. The trial evaluated the drug's safety and efficacy in combination with cisplatin. Preliminary results indicated promising anti-tumor activity, supporting further investigation into its clinical utility .

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating solid tumors:

  • Case Study 1 : A patient with advanced anaplastic thyroid cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. Imaging studies revealed decreased tumor perfusion correlating with treatment response .
  • Case Study 2 : In a cohort of patients with metastatic lung cancer, administration of this compound resulted in improved progression-free survival compared to historical controls receiving conventional therapies alone .

Eigenschaften

IUPAC Name

(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXONINOYTKKXQQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10142925
Record name Crolibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines.
Record name EPC2407
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1000852-17-4
Record name Crolibulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crolibulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crolibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROLIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 5-bromoveratraldehyde (980 mg, 4.0 mmol) and malononitrile (246 mg, 4.0 mmol) in ethanol (10 mL) was added piperidine (0.4 mL) and 2,3-diaminophenol (496 mg, 4.0 mmol). The mixture was stirred at room temperature under argon for 2 h then diluted with water (20 mL). The precipitate was filtered to yield brown solid, yielding 1.367 g (85%) of the title compound. 1H NMR (CD3OD): 6.25 (s, 1H), 6.18 25 (s, 1H), 6.34 (d, J=7.8, 1H), 6.10 (d, J=7.8, 1H), 4.43 (s, 1H), 3.68 (s, 3H), 3.64 (s, 3H).
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
496 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A suspension of 3-bromo-4,5-dimethoxybenzaldehyde (1500 g, 6.12 moles, 1.1 eq) and malononitrile (404 g, 6.12 moles, 1.1 eq) in ethanol 99% (12 L, 7 volumes) was stirred at room temperature under N2(g). Dimethylisopropylamine (339 mL, 2.78 moles, 0.5 eq) was added slowly (which caused an exotherm from about 14° C. to about 26° C.) and the reaction mixture was stirred at room temperature for about 2 h under N2(g). The yellow thick suspension was analyzed by HPLC to monitor the appearance of the Knoevenagel intermediate and the disappearance of the aldehyde. 2,3-Diaminophenol (690.66 g, 5.56 moles, 1 eq) was added and the reaction mixture was stirred at room temperature overnight. The resulting beige-brown suspension was filtered and the cake was washed with cold CH2Cl2 (3000 mL). The solids were dried under vacuum to give 2,7,8-triamino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene (1.9 kg, 82% yield). 1H NMR (300 MHz) (DMSO-d6, ppm): 3.71 (s, 3H), 3.82 (s, 3H), 4.43 (s, 2H), 4.56 (s, 1H), 4.70 (s, 2H), 6.09 (d, J=8 Hz, 1H), 6.26 (d, J=8 Hz, 1H), 6.76 (s, 2H), 6.78 (d, J=2 Hz, 1H), 6.90 (d, J=2 Hz, 1H).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
404 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
339 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
690.66 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Crolibulin
Reactant of Route 2
Crolibulin
Reactant of Route 3
Crolibulin
Reactant of Route 4
Crolibulin
Reactant of Route 5
Reactant of Route 5
Crolibulin
Reactant of Route 6
Crolibulin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.